2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-29(27,28)21-22-18-10-6-7-11-19(18)25(21)16-20(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBSVWQXWBERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach begins with the preparation of the benzimidazole derivative, followed by sulfonylation using ethyl sulfonyl chloride. The resulting intermediate is then subjected to piperazine alkylation to achieve the final product.
Industrial production methods: In an industrial setting, this compound can be synthesized using high-throughput automated synthesizers. These methods ensure the consistent quality and scalability of production, while stringent control of reaction parameters such as temperature, pressure, and reaction time optimizes yield.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : The ethyl sulfonyl group can undergo oxidative transformations to form sulfone or sulfonic acid derivatives.
Reduction: : The benzimidazole moiety may undergo reduction to yield partially hydrogenated derivatives.
Common reagents and conditions used in these reactions:
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as halides, amines, or alkoxides under basic or acidic conditions.
Major products formed from these reactions:
From oxidation: Sulfone or sulfonic acid derivatives.
From reduction: Hydrogenated benzimidazole derivatives.
From substitution: Functionalized benzimidazole or piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structural components may enhance its efficacy in targeting cancer cells through specific enzyme inhibition .
- Antimicrobial Properties : Studies have demonstrated that related compounds possess antimicrobial activity. The sulfonamide functionality may contribute to this effect by interfering with bacterial enzymatic pathways .
Case Studies
Several studies have investigated the applications of similar compounds, providing insights into their potential:
- Cytotoxicity Evaluation : A study evaluated the anticancer effects of various benzimidazole derivatives, including those with ethylsulfonyl groups. Results showed significant inhibition of cell proliferation in human liver cancer cells, suggesting a promising avenue for further research into this compound's therapeutic potential .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone with target proteins. These studies indicate a favorable interaction profile that supports the compound's development as a potential drug candidate .
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. In neuropharmacology, for example, the piperazine ring can bind to neurotransmitter receptors, modulating their activity. The benzimidazole portion can interact with enzymes or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties
Key Observations:
Substituent Impact on Solubility: The ethylsulfonyl group in the target compound enhances polarity compared to thioether (C-S) or nitro (NO₂) groups in analogs . This may improve aqueous solubility, critical for pharmacokinetics.
Synthetic Yields: Benzimidazole derivatives like BD-1 and BD-4 show moderate yields (72–75%) under reflux conditions in ethanol .
Table 2: Reported Bioactivities of Analogous Compounds
Insights:
- Antimicrobial Potential: Benzimidazole derivatives (e.g., BD-1, BD-4) exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s ethylsulfonyl group (a known pharmacophore in antibacterials) may enhance this property .
- Cytotoxicity : Aryl-substituted benzimidazoles () show moderate cytotoxicity, implying the target compound’s piperazine group could modulate selectivity toward cancer cells .
Spectroscopic and Structural Analysis
- IR Spectroscopy: Ethylsulfonyl groups exhibit strong S=O stretching vibrations near 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric), distinct from thioethers (C-S: 600–700 cm⁻¹) or nitro groups (NO₂: 1520–1350 cm⁻¹) . Piperazine C-N stretching appears at 1250–1150 cm⁻¹, corroborated in piperazine-containing analogs .
NMR Data :
- Piperazine protons (N-CH₂) resonate as multiplets near δ 2.5–3.5 ppm in ¹H-NMR, while benzimidazole NH peaks appear as singlets (~δ 12.5 ppm ) .
Biological Activity
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.5 g/mol. The structure features a benzimidazole core with an ethylsulfonyl group and a phenylpiperazine moiety, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃S |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 886924-59-0 |
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains and fungi. In vitro studies suggest that the ethylsulfonyl group may enhance the compound's solubility and permeability, critical factors for antimicrobial action .
Anticancer Properties
Benzimidazole derivatives are also investigated for their anticancer potential. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The interaction of the benzimidazole core with DNA and various enzymes involved in cancer progression is crucial for its anticancer activity .
The proposed mechanism of action involves the binding of the compound to specific biological targets, including enzymes and receptors. The benzimidazole core is known to interact with tubulin, disrupting microtubule formation, which is essential for cell division. Additionally, the ethylsulfonyl group may increase the compound's bioavailability and stability, enhancing its pharmacological effects .
Study on Antimicrobial Activity
A study conducted on a series of benzimidazole derivatives, including those similar to our compound, demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Study on Anticancer Activity
In another investigation focused on cancer cell lines, compounds with similar structural features were tested against human breast cancer (MCF-7) and lung cancer (A549) cells. Results showed that these compounds induced apoptosis at concentrations as low as 10 µM, with IC50 values suggesting strong cytotoxic effects compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
